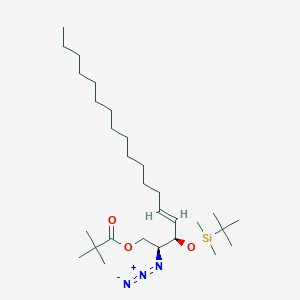

(2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-1-pivaloyl-erythro-sphingosine

Übersicht

Beschreibung

(2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-1-pivaloyl-erythro-sphingosine is a synthetic compound that belongs to the class of sphingosine derivatives Sphingosine is a type of lipid that plays a crucial role in cellular signaling and membrane structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-1-pivaloyl-erythro-sphingosine typically involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of the azido group, the tert-butyldimethylsilyl group, and the pivaloyl group. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations.

Introduction of the Azido Group: The azido group can be introduced through nucleophilic substitution reactions using sodium azide (NaN3) as the azide source.

Protection with tert-Butyldimethylsilyl Group: The tert-butyldimethylsilyl group is typically introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

Pivaloylation: The pivaloyl group can be introduced using pivaloyl chloride (Piv-Cl) in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control of reaction conditions and can be optimized for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-1-pivaloyl-erythro-sphingosine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the tert-butyldimethylsilyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group yields an amine derivative, while oxidation can lead to the formation of various oxidized products.

Wissenschaftliche Forschungsanwendungen

(2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-1-pivaloyl-erythro-sphingosine has several scientific research applications, including:

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of sphingolipid analogs.

Biology: It is used in studies related to cellular signaling pathways involving sphingosine and its derivatives.

Industry: It is used in the production of specialized chemicals and materials, leveraging its unique chemical properties.

Wirkmechanismus

The mechanism of action of (2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-1-pivaloyl-erythro-sphingosine involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, facilitating the attachment of the compound to various biomolecules. The sphingosine backbone plays a role in modulating cellular signaling pathways, particularly those related to cell growth, differentiation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sphingosine: The parent compound, which lacks the azido, tert-butyldimethylsilyl, and pivaloyl groups.

N-Acylsphingosine: A derivative with an acyl group attached to the amino group of sphingosine.

Sphingosine-1-phosphate: A phosphorylated derivative involved in cellular signaling.

Uniqueness

(2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-1-pivaloyl-erythro-sphingosine is unique due to the presence of the azido group, which allows for bioorthogonal reactions, and the tert-butyldimethylsilyl and pivaloyl groups, which provide stability and protection during chemical transformations. These features make it a valuable tool in synthetic chemistry and biomedical research.

Biologische Aktivität

(2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-1-pivaloyl-erythro-sphingosine is a synthetic sphingolipid that has garnered interest in biological research due to its unique structural properties and potential applications in cell signaling and therapeutic development. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data.

- Molecular Formula : C24H49N3O2Si

- Molecular Weight : 439.75 g/mol

- CAS Number : 114299-64-8

- Structure : The compound features an azido group at the 2-position and a tert-butyldimethylsilyl protecting group, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its role as a sphingolipid analog. Sphingolipids are crucial components of cell membranes and play significant roles in cell signaling pathways. This compound is known to activate various cellular responses by modulating sphingolipid metabolism.

Key Mechanisms:

- Cell Signaling Modulation : It may influence pathways involving sphingosine-1-phosphate (S1P), a lipid mediator involved in cell proliferation, migration, and survival.

- Apoptosis Induction : Studies suggest that this compound can induce apoptosis in specific cancer cell lines by altering sphingolipid metabolism.

- Inflammatory Response Regulation : It has been observed to modulate inflammatory responses in various cellular models.

Research Findings

Recent studies have highlighted the compound's potential therapeutic applications, particularly in cancer treatment and inflammation modulation.

Case Studies:

-

Cancer Cell Line Studies :

- Research demonstrated that this compound effectively induced apoptosis in human breast cancer cells through S1P pathway modulation. This suggests its utility as a pro-apoptotic agent in cancer therapy.

- In another study involving prostate cancer cells, the compound was shown to inhibit cell proliferation by disrupting sphingolipid signaling pathways.

-

Inflammation Models :

- In murine models of inflammation, this compound reduced the levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. The modulation of macrophage activation states was particularly noted.

Table 1: Summary of Biological Activities

Table 2: Research Findings Overview

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Cancer Cell Lines | In vitro assays | Induced apoptosis via S1P modulation |

| Inflammation Models | Murine models | Reduced cytokine levels |

Eigenschaften

IUPAC Name |

[(E,2S,3R)-2-azido-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H57N3O3Si/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(35-36(8,9)29(5,6)7)25(31-32-30)24-34-27(33)28(2,3)4/h22-23,25-26H,10-21,24H2,1-9H3/b23-22+/t25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUOSUDIKSYZMW-AMGHMTOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC(=O)C(C)(C)C)N=[N+]=[N-])O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COC(=O)C(C)(C)C)N=[N+]=[N-])O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H57N3O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401105691 | |

| Record name | Propanoic acid, 2,2-dimethyl-, 2-azido-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-octadecenyl ester, [R-[R*,S*-(E)]]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401105691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114275-42-2 | |

| Record name | Propanoic acid, 2,2-dimethyl-, 2-azido-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-octadecenyl ester, [R-[R*,S*-(E)]]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114275-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2,2-dimethyl-, 2-azido-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-octadecenyl ester, [R-[R*,S*-(E)]]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401105691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.